N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and difluorobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative. The acetylation of thiophene can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 5-acetylthiophene is then subjected to a Friedel-Crafts alkylation with an appropriate alkyl halide to introduce the ethyl group.
Next, the difluorobenzenesulfonamide moiety is synthesized separately. This involves the sulfonation of 3,4-difluorobenzene using chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The final step involves coupling the thiophene derivative with the sulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Medicine: Explored for its potential anticancer activity, leveraging the biological activity of the thiophene and sulfonamide moieties.
Industry: Utilized in the development of organic semiconductors and other materials for electronic applications.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide in biological systems involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
In cancer cells, the compound may exert its effects by interfering with cellular signaling pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways involved can vary depending on the specific type of cancer and the cellular context.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine, are well-known for their antibacterial properties.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-acetylthiophene share the thiophene ring structure and exhibit various biological activities.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide is unique due to the combination of the thiophene ring, acetyl group, and difluorobenzenesulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S2/c1-9(18)14-5-2-10(21-14)6-7-17-22(19,20)11-3-4-12(15)13(16)8-11/h2-5,8,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJXYZGBVQQHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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